molecular formula C9H6BrNO5 B5740542 1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione

1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione

Cat. No.: B5740542
M. Wt: 288.05 g/mol
InChI Key: SNLVOXCFKHROJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a brominated furan ring attached to a pyrrolidinedione moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione typically involves the reaction of 5-bromo-2-furoic acid with 2,5-pyrrolidinedione under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ester linkage between the furoyl and pyrrolidinedione groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the pyrrolidinedione moiety can act as a nucleophile in various reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar compounds to 1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione include:

    5-bromo-2-furoic acid: Shares the brominated furan ring but lacks the pyrrolidinedione moiety.

    2,5-pyrrolidinedione: Contains the pyrrolidinedione structure but lacks the brominated furan ring.

    1-[(5-chloro-2-furoyl)oxy]-2,5-pyrrolidinedione:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO5/c10-6-2-1-5(15-6)9(14)16-11-7(12)3-4-8(11)13/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLVOXCFKHROJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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